4-(2,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine
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Overview
Description
4-(2,9-Diazaspiro[55]undecan-3-yl)pyridin-3-amine is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a pyridine derivative with a spirocyclic amine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(2,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
4-(2,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(2,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride
- 1,4-Diazaspiro[5.5]undecan-3-one
- 3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane
Uniqueness
What sets 4-(2,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine apart from similar compounds is its unique spiro linkage and the presence of both pyridine and amine functional groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H22N4 |
---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
4-(2,9-diazaspiro[5.5]undecan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C14H22N4/c15-12-9-17-6-2-11(12)13-1-3-14(10-18-13)4-7-16-8-5-14/h2,6,9,13,16,18H,1,3-5,7-8,10,15H2 |
InChI Key |
AXCPOGHWWDCOJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)CNC1C3=C(C=NC=C3)N |
Origin of Product |
United States |
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